molecular formula C12H18ClNO2S B2934454 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride CAS No. 2378506-76-2

3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride

Cat. No.: B2934454
CAS No.: 2378506-76-2
M. Wt: 275.79
InChI Key: DDEOXTCAICPFDK-UHFFFAOYSA-N
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Description

3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride is a chemical compound with the molecular formula C12H18ClNO2S. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the 3-methylsulfonylphenylmethyl intermediate, which is then reacted with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride can be compared with other similar compounds, such as:

    3-[(3-Methanesulfonylphenyl)methyl]pyrrolidine hydrochloride: This compound has a similar structure but differs in the presence of a methanesulfonyl group instead of a methylsulfonyl group.

    Pyrrolidine derivatives: Other pyrrolidine derivatives may have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological activities.

Properties

IUPAC Name

3-[(3-methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEOXTCAICPFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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